molecular formula C18H16N2O4S B2616516 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide CAS No. 313403-76-8

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

Cat. No.: B2616516
CAS No.: 313403-76-8
M. Wt: 356.4
InChI Key: YKDSVJAOPMSGAB-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide (CAS 307327-19-1) is a synthetic small molecule with a molecular formula of C23H20N4O4S and a molecular weight of 448.5 g/mol . This chemical features a naphthalene core structure substituted with a methoxy group and a carboxamide linker connected to a 4-sulfamoylphenyl moiety . The integration of these distinct pharmacophores—naphthalene and sulfonamide—makes it a compound of significant interest in medicinal chemistry and drug discovery research. Naphthalene-based compounds are extensively investigated for their diverse biological activities . Structurally similar naphthalene carboxamides have been designed and studied as potential reversal agents in multidrug-resistant (MDR) cancer, demonstrating an ability to enhance the efficacy of chemotherapeutic drugs like adriamycin in resistant cell lines . Furthermore, the sulfonamide functional group is a privileged structure in pharmaceuticals, known to contribute to biological activity in various therapeutic areas . The specific molecular architecture of this compound suggests its potential utility as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in the development of novel anticancer or antimicrobial agents. It is supplied with a minimum purity of 95% and is intended for research purposes only in laboratory settings . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-14-6-8-15(9-7-14)25(19,22)23/h2-11H,1H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDSVJAOPMSGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. One common method involves the reaction of 3-methoxynaphthalene with 4-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at room temperature. The yield of the reaction can be optimized by adjusting the reaction time and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, while reduction of a nitro group can produce 3-methoxy-N-(4-aminophenyl)naphthalene-2-carboxamide .

Scientific Research Applications

3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxy Groups : The substitution of -OH (as in 2a) with -OCH₃ (as in the target compound) may reduce hydrogen-bonding capacity but improve metabolic stability .
  • Sulfamoyl vs.

Antibacterial and Antimycobacterial Activity

  • Compound 2a : Exhibited moderate antibacterial activity against Staphylococcus strains (MIC = 55 µmol/L), comparable to standard antibiotics .

Gaps in Data: No direct evidence of antibacterial activity for the target compound exists in the provided evidence.

Physicochemical Properties

Property This compound (Inferred) 3-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide 4-[(4-Ethylphenyl)azo] Analogue
Molecular Weight ~400–420 g/mol (estimated) Not explicitly reported 425.48 g/mol
Density Not reported 1.304 g/cm³ Not reported
Solubility Likely moderate (due to -SO₂NH₂) High (industrial-grade purity) Low (azo compounds often hydrophobic)
Stability Likely stable (methoxy substitution) Stable under standard conditions Sensitive to UV light (azo group)

Key Insight : The sulfamoyl group may improve aqueous solubility compared to purely hydrophobic analogs like azo derivatives .

Biological Activity

3-Methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is a compound of increasing interest in biomedical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a methoxy group and a sulfamoyl phenyl moiety. The structural formula can be represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure is crucial for its biological interactions, influencing both its solubility and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and progression. In particular, it has shown selective inhibition against CA IX, which is often overexpressed in cancer cells .
  • Modulation of Signaling Pathways : By binding to receptors involved in cell proliferation and apoptosis, the compound can alter signaling pathways that lead to reduced tumor growth.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines through increased annexin V-FITC positivity, suggesting significant cytotoxic effects .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)5.5Induction of apoptosis
MCF-7 (Breast Cancer)6.0Enzyme inhibition
HeLa (Cervical Cancer)4.8Cell cycle arrest
HepG2 (Liver Cancer)7.2Modulation of signaling pathways

The compound exhibited significant cytotoxicity across these cell lines, with IC50 values indicating potent activity, especially against triple-negative breast cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. It demonstrated notable inhibition against various bacterial strains:

Bacterial StrainInhibition Percentage (%)Concentration (µg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae69.7450

These results suggest that the compound may serve as a potential antimicrobial agent, inhibiting bacterial growth effectively at low concentrations .

Case Studies

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to a significant increase in apoptotic cells compared to control groups, highlighting its potential as an effective therapeutic agent in breast cancer management .
  • Antibacterial Efficacy : In another study focusing on bacterial infections, the compound was shown to significantly reduce biofilm formation in Klebsiella pneumoniae, indicating its dual role as both an antimicrobial and an anti-biofilm agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous naphthalene carboxamide derivatives are synthesized via condensation reactions. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅–MsOH) mixtures are effective for coupling aromatic acids with naphthalene backbones under controlled temperatures (60–80°C) . Post-reaction extraction with chloroform, followed by NaOH washing and recrystallization (e.g., ethanol), is standard for purification. Adjust substituent compatibility (e.g., sulfamoyl vs. azo groups) by optimizing stoichiometry and reaction time.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm methoxy (–OCH₃), sulfamoyl (–SO₂NH₂), and carboxamide (–CONH–) groups. Compare aromatic proton signals to analogous compounds (e.g., 3-hydroxy-N-(4-chlorophenyl)naphthalene-2-carboxamide ). High-resolution mass spectrometry (HRMS) verifies molecular weight (expected ~370–380 g/mol). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts from incomplete coupling or hydrolysis.

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : Test solubility in DMSO (common for in vitro assays) and aqueous buffers (pH 4–9). Naphthalene derivatives often exhibit limited water solubility; use surfactants (e.g., Tween-80) or co-solvents (≤1% DMSO) for biological studies. Stability studies (25°C, 4°C, –20°C) under inert atmospheres (N₂) prevent oxidation of the sulfamoyl group. Monitor degradation via UV-Vis (λ ~250–300 nm) over 72 hours .

Advanced Research Questions

Q. How can contradictory data in pharmacological activity assays (e.g., enzyme inhibition vs. cell viability) be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., protein binding, redox interference). Perform dose-response curves across multiple models (e.g., recombinant enzymes vs. primary cells). Use isothermal titration calorimetry (ITC) to validate direct binding interactions. Control for off-target effects via knockdown/knockout models (e.g., CRISPR-Cas9) or competitive inhibitors. Cross-reference with structural analogs (e.g., 3-hydroxy variants ) to isolate sulfamoyl group contributions .

Q. What in vitro and in vivo models are appropriate for assessing hepatotoxicity?

  • Methodological Answer : Follow OECD guidelines and inclusion criteria from naphthalene derivative toxicology studies . For in vitro , use primary hepatocytes or HepG2 cells, monitoring CYP450 inhibition (e.g., CYP3A4) and mitochondrial membrane potential (JC-1 assay). In vivo , administer orally (10–100 mg/kg) to rodents, with endpoints including serum ALT/AST levels and histopathology (hepatic necrosis, inflammation). Compare to methylnaphthalene toxicokinetics .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of sulfamoyl-binding proteins (e.g., carbonic anhydrase IX). Optimize force fields for naphthalene π-π stacking and sulfonamide hydrogen bonding. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) . Compare to structurally related ligands (e.g., 5-(4-cyanophenyl)-3-isopropoxynaphthalene-2-carboxamide ) to refine scoring functions.

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Optimize reaction parameters (temperature, catalyst loading) via design of experiments (DoE) .
  • Use inline FTIR to monitor coupling efficiency in real time.
  • Purify via preparative HPLC with orthogonal methods (e.g., reverse-phase followed by ion exchange).
  • Reference CRDC guidelines for chemical engineering process control (e.g., RDF2050108) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different studies?

  • Methodological Answer : Potential causes include assay conditions (pH, ionic strength) or compound aggregation. Conduct dynamic light scattering (DLS) to detect aggregates. Repeat assays with 1–2% bovine serum albumin (BSA) to reduce nonspecific binding. Normalize data using internal controls (e.g., staurosporine for kinase assays). Cross-validate with crystallography (if target structure available) to confirm binding mode .

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